molecular formula C12H17N5O B7459228 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide

Cat. No. B7459228
M. Wt: 247.30 g/mol
InChI Key: VRDCVRUYEZFVPG-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide, also known as DM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DM-1 is a small molecule inhibitor of the mitotic kinesin Eg5, which is involved in cell division.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the function of Eg5, a protein that is involved in cell division. This makes N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide a potential candidate for the treatment of cancer, as cancer cells often divide rapidly and rely heavily on Eg5 for cell division. N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has also been studied for its potential use as a tool in cell biology research, as it can disrupt cell division and allow for the study of the effects of this disruption on cellular processes.

Mechanism of Action

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide works by binding to the motor domain of Eg5, which is responsible for the movement of chromosomes during cell division. By inhibiting the function of Eg5, N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide disrupts cell division and can lead to cell death. This makes N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide a potential candidate for the treatment of cancer, as cancer cells often divide rapidly and rely heavily on Eg5 for cell division.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has been shown to disrupt the formation of microtubules, which are involved in cell division.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for the study of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide. One potential direction is the development of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide as a cancer treatment. Clinical trials have shown promising results for N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide in the treatment of various types of cancer, and further research is needed to determine its safety and efficacy. Another potential direction is the use of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide as a tool in cell biology research. N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide can disrupt cell division and allow for the study of the effects of this disruption on cellular processes. Finally, further research is needed to understand the potential long-term effects of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide on cells and organisms.

Synthesis Methods

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide was first reported by researchers at Merck in 2005. The process involves the reaction of 4-methylpyrazole with 1,5-dimethylpyrazole-4-carboxaldehyde to form 1,5-dimethylpyrazol-4-ylmethyl-4-methylpyrazole. This intermediate is then reacted with chloroacetyl chloride to form N-(1,5-dimethylpyrazol-4-yl)methyl)-2-(4-methylpyrazol-1-yl)acetamide, which is N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide.

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-9-4-15-17(7-9)8-12(18)13-5-11-6-14-16(3)10(11)2/h4,6-7H,5,8H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCVRUYEZFVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NCC2=C(N(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide

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